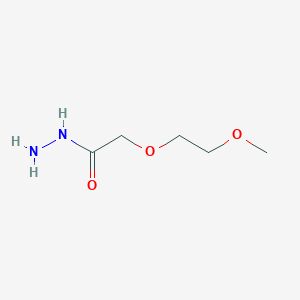

2-(2-Methoxyethoxy)acetohydrazide

Description

BenchChem offers high-quality 2-(2-Methoxyethoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-9-2-3-10-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLFHVHRBLXBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86469-86-5 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86469-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101173574 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86469-86-5, 1065648-56-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Chemistry of Acetohydrazides: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Acetohydrazides in Drug Discovery

Acetohydrazide and its derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceutical compounds, including those with antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5][6][7] Their utility stems from the reactive hydrazide moiety, which readily participates in various chemical transformations to create complex heterocyclic structures.[3][6][8] However, the very reactivity that makes acetohydrazides valuable also underpins their potential hazards. This guide provides a comprehensive overview of the safety data and handling precautions for acetohydrazides, empowering researchers to harness their synthetic potential while ensuring a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties

A thorough understanding of the inherent hazards associated with acetohydrazides is the foundation of safe laboratory practice. These compounds present a multifaceted risk profile that demands careful consideration.

Toxicological Profile

Acetohydrazides are classified as toxic if swallowed and may cause harm if inhaled.[9][10][11][12] Their primary health concerns are:

-

Acute Toxicity: Ingestion can lead to gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[13] Inhalation may cause irritation to the respiratory tract.[13][14]

-

Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[9][10][13][14][15][16]

-

Chronic Health Effects: More concerning are the potential long-term effects. Acetohydrazide is suspected of causing genetic defects and cancer.[9][11] The National Institutes of Health (NIH) classifies it as a suspected carcinogen.[11][12] This is a critical consideration for researchers with repeated or prolonged exposure.

Table 1: GHS Hazard Classification for Acetohydrazide

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

Source: Adapted from multiple Safety Data Sheets.[9][11]

Physicochemical Hazards

While not pyrophoric, acetohydrazides are combustible liquids and can pose a fire hazard under specific conditions.[10]

-

Flammability: They have a flash point of approximately 103-113°C (217-235°F).[13]

-

Thermal Decomposition: When heated to decomposition, they can emit toxic and irritating fumes, including nitrogen oxides and carbon monoxide.[9][13]

Reactivity and Incompatibility

Acetohydrazides are stable under normal laboratory conditions.[9][13] However, their reactivity with certain classes of chemicals necessitates careful segregation and handling.

-

Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions.

-

Strong Bases: Incompatible with strong bases.[13]

-

Acids: The combination of hydrazides with acids can form hydrazoic acid, which is highly toxic and explosive.[17]

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with acetohydrazides, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.

Caption: The Hierarchy of Controls for handling acetohydrazides, prioritizing the most effective safety measures.

Standard Operating Procedures: From Benchtop to Disposal

Adherence to well-defined Standard Operating Procedures (SOPs) is paramount for the safe handling of acetohydrazides.

Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile, are mandatory.[18] Always consult the glove manufacturer's compatibility chart.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[13] A face shield should be worn when there is a significant risk of splashing.[18]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[18] For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[19][20]

-

Respiratory Protection: All work with acetohydrazides should be conducted in a certified chemical fume hood to minimize inhalation exposure.[21][22] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges is required.[13][18]

Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling acetohydrazides.[21][22]

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[18][23]

Safe Handling and Storage Protocols

Handling:

-

Preparation: Before starting any work, review the Safety Data Sheet (SDS) and the specific experimental protocol. Ensure all necessary PPE is available and in good condition.

-

Location: Conduct all manipulations of acetohydrazides within a chemical fume hood.[21]

-

Dispensing: When transferring the solid material, minimize dust generation.[13] For liquids, use appropriate dispensing tools to avoid splashes.

-

Hygiene: Wash hands thoroughly with soap and water after handling acetohydrazides, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[9]

Storage:

-

Container: Keep the container tightly closed when not in use.[13]

-

Location: Store in a cool, dry, and well-ventilated area.[9][10][13]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and acids.[13][18][23]

-

Security: Store in a locked cabinet or a designated and restricted area.[9][21]

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Response Workflow

Caption: A workflow for responding to spills of acetohydrazides.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][24] Seek immediate medical attention.[13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[13] If irritation persists, seek medical attention.[10]

-

Inhalation: Move the person to fresh air.[13][14] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[13] Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[13] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[13] Seek immediate medical attention.[9]

Waste Disposal

All acetohydrazide waste, including empty containers and contaminated materials, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed container.

-

Disposal: Dispose of waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[15][25] Do not dispose of down the drain.[15]

Conclusion: A Culture of Safety in Research

Acetohydrazides are indispensable tools in the pursuit of new therapeutic agents. By fostering a deep understanding of their hazards and implementing robust safety protocols, researchers can confidently and safely explore their synthetic potential. A proactive culture of safety, grounded in the principles of risk assessment and the hierarchy of controls, is the ultimate safeguard for both the individual researcher and the broader scientific community.

References

-

Loba Chemie. (2022, September 26). ACETHYDRAZIDE FOR SYNTHESIS. Retrieved from [Link]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

-

Angene Chemical. (2025, March 11). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem. Retrieved from [Link]

-

EMSL Analytical, Inc. (2021, September 9). Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. Retrieved from [Link]

-

Clark Seif Clark. (2021, December 1). Occupational Exposure Risks to Hydrazine and Other Industrial Chemical Compounds. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: 20. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

Zhou, B.-H. (2009). Acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3059. [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2999. [Link]

-

Kumar, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2933-2937. [Link]

-

Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Costa, M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(18), 5488. [Link]

-

Cappozi, J. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Journal of Clinical and Experimental Pharmacology, 13(2). [Link]

-

Campbell, I. B., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2568-2572. [Link]

-

ResearchGate. (2021, May). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Retrieved from [Link]

-

Leggett, D. J. (2018). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 22(1), 1-10. [Link]

Sources

- 1. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemicalbull.com [chemicalbull.com]

- 11. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Acethydrazide(1068-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. angenechemical.com [angenechemical.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 19. osha.oregon.gov [osha.oregon.gov]

- 20. sams-solutions.com [sams-solutions.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. fishersci.com [fishersci.com]

- 24. safety.fsu.edu [safety.fsu.edu]

- 25. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Protocol for synthesizing hydrazones using 2-(2-Methoxyethoxy)acetohydrazide

Application Note & Protocol

Synthesis of Functionalized Hydrazones using 2-(2-Methoxyethoxy)acetohydrazide: A Detailed Protocol for Drug Discovery and Bioconjugation

Introduction: The Versatility of the Hydrazone Linkage

Hydrazones, organic compounds characterized by the R₁R₂C=N-NH₂ structure, are pivotal intermediates in organic synthesis and represent a privileged scaffold in medicinal chemistry.[1] Formed through the condensation reaction of aldehydes or ketones with hydrazine derivatives, these molecules exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[2][3][4] The hydrazone linkage is particularly valuable in drug delivery systems, where its pH-sensitive nature allows for the controlled release of therapeutic agents in the acidic microenvironments of tumors or endosomes.[5]

This application note provides a detailed, field-proven protocol for the synthesis of hydrazones utilizing 2-(2-Methoxyethoxy)acetohydrazide. The inclusion of the methoxyethoxy moiety in this reagent is a strategic design choice intended to potentially enhance the aqueous solubility and overall pharmacokinetic profile of the resulting hydrazone conjugates, a critical consideration in modern drug development. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and critical optimization parameters.

The Core Mechanism: Understanding Hydrazone Formation

The synthesis of a hydrazone is a classic example of a nucleophilic addition-elimination reaction.[6] The process is typically catalyzed by a mild acid and proceeds through a distinct, multi-step pathway that is crucial for a researcher to understand for troubleshooting and optimization.

Pillar of the Mechanism: The reaction's success hinges on a delicate pH balance. A mildly acidic environment (typically pH 4.5–5) is optimal.[6][7] This is because the acid must be strong enough to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, but not so strong that it protonates the nucleophilic nitrogen of the hydrazide, which would render it non-reactive.[7]

The key mechanistic steps are as follows:

-

Carbonyl Activation: A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen atom of the 2-(2-Methoxyethoxy)acetohydrazide, with its lone pair of electrons, attacks the electrophilic carbonyl carbon. This forms a protonated tetrahedral intermediate.[6]

-

Proton Transfer: A rapid proton transfer occurs, typically mediated by the solvent, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.[7]

-

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

-

Elimination: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond (C=N) and regenerating the acid catalyst.[7]

This entire process is reversible, although the formation of the stable hydrazone product is generally favored.[7]

Caption: Mechanism of acid-catalyzed hydrazone formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a hydrazone from 2-(2-Methoxyethoxy)acetohydrazide and a representative aromatic aldehyde (e.g., 4-nitrobenzaldehyde).

Materials and Equipment

-

Reagents:

-

2-(2-Methoxyethoxy)acetohydrazide

-

Aldehyde or Ketone (e.g., 4-nitrobenzaldehyde)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plate and chamber

-

Step-by-Step Synthesis Procedure

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2-(2-Methoxyethoxy)acetohydrazide (1.0 eq) in absolute ethanol (approx. 20-30 mL). Stir the solution using a magnetic stirrer until the solid is fully dissolved.

-

Addition of Carbonyl: To this solution, add the selected aldehyde or ketone (1.0 eq) portion-wise. A slight color change or turbidity may be observed.

-

Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[8] The acid acts as a catalyst to accelerate the condensation.

-

Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (for ethanol, this is ~78 °C). Allow the reaction to proceed for 2-6 hours.[8][9]

-

Expert Tip: The reaction progress should be monitored every hour using TLC (e.g., with a 1:1 ethyl acetate:hexane mobile phase). The consumption of the starting materials and the formation of a new, typically less polar, product spot will be observed.

-

-

Product Precipitation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize the precipitation of the hydrazone product.[8]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and residual acetic acid.

-

Drying: Dry the purified product under vacuum or in a desiccator to a constant weight.

-

Characterization: Confirm the identity and purity of the synthesized hydrazone using standard analytical techniques (See Section 5).

Protocol Considerations and Optimization Insights

A robust protocol is a self-validating one. The following insights explain the causality behind the procedural choices and offer avenues for optimization.

-

Solvent Choice: Ethanol and methanol are the most common solvents as they effectively dissolve the reactants and often allow the hydrazone product, which is typically less polar, to crystallize upon cooling.[10] For less reactive substrates, a higher boiling point solvent could be considered, but this may complicate product isolation.

-

Catalysis Strategy: While a few drops of acetic acid are sufficient for many reactions, some systems benefit from alternative catalysts. For reactions needing to be performed at a neutral pH, such as in bioconjugation, aniline and its derivatives (e.g., 5-methoxyanthranilic acid) have been shown to be superior catalysts, significantly accelerating hydrazone formation.[11][12][13]

-

Substrate Reactivity: The reaction time is highly dependent on the electrophilicity of the carbonyl compound. Aldehydes are generally more reactive than ketones due to less steric hindrance.[14] Electron-withdrawing groups on an aromatic aldehyde (like the nitro group in our example) increase the electrophilicity of the carbonyl carbon and can lead to faster reaction times. Conversely, electron-donating groups may slow the reaction down.

-

Purification: For many reactions, the product precipitates in high purity. However, if TLC indicates the presence of impurities, recrystallization from a suitable solvent (such as an ethanol/water mixture) is the preferred method of purification.[8]

Table 1: Key Reaction Parameters and Expected Observations

| Parameter | Guideline | Rationale & Justification |

| Stoichiometry | 1:1 molar ratio (Hydrazide:Carbonyl) | Ensures complete consumption of the limiting reagent. An excess of one reagent is generally not required.[8] |

| Solvent | Ethanol or Methanol | Good solubility for reactants; product often precipitates upon cooling, simplifying work-up.[10] |

| Catalyst | 2-3 drops Glacial Acetic Acid | Provides the necessary protonation to activate the carbonyl without deactivating the hydrazide nucleophile.[6][7] |

| Temperature | Reflux (~78 °C for Ethanol) | Increases reaction rate to achieve completion in a reasonable timeframe (2-6 hours).[9] |

| Reaction Time | 2-6 hours | Substrate-dependent. Must be monitored by TLC to determine the point of completion. |

| Work-up | Cooling/Precipitation & Filtration | A non-extractive method that is efficient for crystalline products and minimizes the use of organic solvents.[8] |

Characterization of the Final Product

Unequivocal structural confirmation is essential. The following methods are standard for characterizing the newly synthesized hydrazone.

-

FTIR Spectroscopy: Look for the disappearance of the strong C=O stretching band of the starting aldehyde/ketone (typically 1680-1740 cm⁻¹) and the appearance of a new C=N imine stretch (approx. 1600-1650 cm⁻¹) and an N-H stretching band (approx. 3200-3400 cm⁻¹).[15][16]

-

¹H NMR Spectroscopy: The most telling signals are the disappearance of the aldehyde proton signal (δ 9-10 ppm) and the appearance of a new imine proton (CH=N) signal (δ 7.5-8.5 ppm) and a hydrazide N-H proton signal (often a broad singlet, δ 10-12 ppm).[17]

-

¹³C NMR Spectroscopy: Observe the disappearance of the carbonyl carbon signal (δ 190-210 ppm) and the appearance of the imine carbon (C=N) signal (δ 140-160 ppm).[17]

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation and loss of water.[15]

-

Melting Point Determination: A sharp, defined melting point is a strong indicator of the purity of the final crystalline compound.[8]

Caption: General workflow for hydrazone synthesis and purification.

References

-

LibreTexts Chemistry. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]

-

Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction?. [Link]

-

Kalia, J., & Raines, R. T. (2011). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. [Link]

-

Organic Chemistry Portal. Hydrazone synthesis. [Link]

-

de Gruiter, C., & Bode, J. W. (2014). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

-

Wikipedia. Hydrazone. [Link]

-

Dirksen, A., et al. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]

-

Prakash, J., et al. (2022). Application of Hydrazones in Biomedical Research. International Journal of Pharmaceutical Research and Applications. [Link]

-

Al-Radadi, N. S., & El-Gamil, M. M. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances. [Link]

-

Wahbeh, J., et al. (2016). The Use of Hydrazones for Biomedical Applications. ResearchGate. [Link]

-

Al-Hadeethi, M. R., et al. (2025). Analytical applications of Hydrazones in the determination of metal ions by using. ResearchGate. [Link]

-

Kichou, N., et al. (2023). Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

-

The Pharmaceutical and Chemical Journal. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. [Link]

-

Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

-

ATSDR. Analytical methods for hydrazines. [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

-

Kumar, M., & Singh, R. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]

-

Aliyu, H. N., & Sani, U. (2024). The Synthesis, Characterization and Spectroscopic Study of Glutaraldehydiphenyl Hydrazone as Chromogenic Reagent. Journal of Chemical Society of Nigeria. [Link]

-

Sri, N. (2024). Synthesis and Evaluation of Hydrazones. Alcrut group. [Link]

-

ResearchGate. (2021). The synthesis pathway of hydrazide-hydrazones. [Link]

-

Cerretani, M., et al. (2023). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. Semantic Scholar. [Link]

-

LibreTexts Chemistry. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

-

ResearchGate. (2015). Reactions of Aldehydes and Ketones and Their Derivatives. [Link]

-

University of Illinois Chicago. Chapter 19: The Chemistry of Aldehydes and Ketones. Addition Reactions. [Link]

-

Wang, Q., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines. ACS Publications. [Link]

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]

- 3. tpcj.org [tpcj.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alcrut.com [alcrut.com]

- 9. researchgate.net [researchgate.net]

- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.pku.edu.cn [chem.pku.edu.cn]

- 15. epstem.net [epstem.net]

- 16. wecmelive.com [wecmelive.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Site-Specific Bioconjugation Using 2-(2-Methoxyethoxy)acetohydrazide

Abstract

This technical guide details the application of 2-(2-Methoxyethoxy)acetohydrazide as a short-chain polyethylene glycol (PEG) spacer for site-specific bioconjugation. Unlike high-molecular-weight PEGs used for extending circulation half-life, this compact molecule (approx. 148 Da) serves two distinct critical functions: (1) acting as a solubility enhancer for hydrophobic small molecules or peptides without introducing significant steric hindrance, and (2) serving as a site-specific blocking agent for aldehyde-functionalized biomolecules (e.g., oxidized antibodies). This note provides a validated protocol for Fc-directed antibody modification, emphasizing the chemistry of hydrazone ligation and stabilization.

Introduction & Chemical Basis[1][2][3][4][5][6][7]

Molecule Profile

-

IUPAC Name: 2-(2-Methoxyethoxy)acetohydrazide

-

Functional Class: Heterobifunctional PEG derivative (masked).

-

Reactive Group: Hydrazide (

). Targets aldehydes/ketones.[1][2][3][4][5] -

Tail: Methoxy-PEG2 (

). Inert, hydrophilic cap. -

Key Property: The short ethylene glycol spacer provides "stealth" hydrophilic properties to the target molecule, reducing aggregation and non-specific binding, while the hydrazide offers chemoselective ligation at acidic-to-neutral pH.

Mechanism of Action: Hydrazone Ligation

The hydrazide group reacts spontaneously with carbonyls (aldehydes or ketones) to form a hydrazone bond .[6][2] This reaction is particularly valuable in protein chemistry because aldehydes are absent in native proteins but can be generated site-specifically on carbohydrate moieties (glycans) using sodium periodate (

Key Advantage: This coupling is bio-orthogonal to standard amine-reactive chemistries (NHS esters), allowing for dual-labeling strategies without cross-reactivity.

Figure 1: Mechanism of hydrazone formation. The reaction proceeds through a hemiaminal intermediate and releases water. The resulting bond can be further stabilized by reduction.

Validated Protocol: Site-Specific Antibody Fc Glycan Modification

This protocol utilizes 2-(2-Methoxyethoxy)acetohydrazide to "cap" or modify the Fc region of an IgG antibody. This is often used to block reactive aldehydes after oxidation or to slightly increase the hydrophilicity of the Fc domain without interfering with the Antigen Binding Region (Fab).

Reagents & Buffer Preparation

| Component | Concentration / Composition | Function |

| Oxidation Buffer | 100 mM Sodium Acetate, pH 5.5 | Acidic pH promotes efficient periodate oxidation.[4] |

| Coupling Buffer | 100 mM Sodium Phosphate, pH 7.0 | Neutral pH balances hydrazide reactivity and protein stability. |

| Catalyst | 100 mM Aniline (in Coupling Buffer) | Critical: Increases reaction rate and yield at neutral pH via Schiff base catalysis. |

| Oxidant | 10 mM Sodium Meta-Periodate ( | Generates aldehydes on sialic acid residues. |

| Ligand | 50 mM 2-(2-Methoxyethoxy)acetohydrazide | Dissolved in dry DMSO or Coupling Buffer immediately before use. |

| Reductant | 5 M Sodium Cyanoborohydride ( | Optional: Irreversibly reduces hydrazone to hydrazine for permanent linkage. |

Experimental Workflow

Figure 2: Step-by-step workflow for site-specific antibody modification using mPEG2-Hydrazide.

Detailed Step-by-Step Procedure

Step 1: Carbohydrate Oxidation

-

Buffer Exchange: Equilibrate the antibody (1–5 mg/mL) into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5) using a Zeba spin column or dialysis. Note: Avoid amine-containing buffers like Tris, as they can interfere with subsequent steps.

-

Oxidation: Add cold Sodium Meta-Periodate solution to the antibody to a final concentration of 1 mM (for sialic acid targeting) or 10 mM (for general glycan oxidation).

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Quenching: Stop the reaction by adding glycerol (10% v/v) or immediately desalting into Coupling Buffer (PBS or Phosphate pH 7.0).

Step 2: Hydrazide Conjugation

-

Ligand Preparation: Dissolve 2-(2-Methoxyethoxy)acetohydrazide in DMSO to create a 50 mM stock.

-

Reaction Mix: Add the hydrazide stock to the oxidized antibody solution. Aim for a 50-fold molar excess of hydrazide over antibody.

-

Catalysis (Highly Recommended): Add Aniline to a final concentration of 10 mM. This acts as a nucleophilic catalyst, significantly improving yield at neutral pH [1].

-

Incubation: React for 2–4 hours at Room Temperature (RT) or overnight at 4°C with gentle agitation.

Step 3: Stabilization (Optional)

-

Context: The hydrazone bond is a "dynamic covalent" bond. It is stable at pH 7.4 but can hydrolyze at acidic pH. For a permanent linkage, reduction is required.

-

Action: Add Sodium Cyanoborohydride (

) to a final concentration of 5 mM. Incubate for 1 hour at RT. Warning: Perform this step in a fume hood;

Step 4: Purification

-

Remove excess hydrazide and aniline using a desalting column (e.g., PD-10 or Zeba) equilibrated with PBS (pH 7.4).

-

Store the conjugate at 4°C.

Application Note: Solubility Tagging for Small Molecules

Beyond antibodies, this molecule is an excellent tool for medicinal chemistry.[7]

Problem: A promising drug candidate has poor aqueous solubility. Solution: Conjugate 2-(2-Methoxyethoxy)acetohydrazide to a ketone/aldehyde handle on the drug.

Why this spacer?

-

Minimal Mass: At ~148 Da, it does not drastically alter the drug's biodistribution like a 5kDa PEG would.

-

Reversibility: If the reduction step (Step 3 above) is skipped, the PEG tag can be designed to fall off in the acidic environment of an endosome (pH 5.0), acting as a prodrug strategy [2].

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield | pH too high during oxidation. | Ensure Oxidation Buffer is pH 5.5. Periodate is less efficient at neutral pH. |

| Protein Precipitation | Over-oxidation of glycans. | Reduce Periodate concentration to 1 mM or reduce oxidation time to 15 mins. |

| No Reaction at pH 7 | Lack of catalyst. | Hydrazone formation is slow at neutral pH.[2] Add 10-100 mM Aniline [1]. |

| Interference | Tris/Glycine buffers present.[8] | Primary amines react with aldehydes (Schiff base). Strictly use Phosphate or Acetate buffers. |

References

-

Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766.

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[6] Chapter 2: Functional Targets.

-

Thermo Fisher Scientific. (n.d.). GlycoLink™ Immobilization and IP Kits Protocol.[1]

Sources

- 1. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HU [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. precisepeg.com [precisepeg.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. precisepeg.com [precisepeg.com]

- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

Application Note: Site-Specific Conjugation of Proteins using 2-(2-Methoxyethoxy)acetohydrazide

Introduction & Mechanistic Principles[1][2][3]

In the field of bioconjugation, 2-(2-Methoxyethoxy)acetohydrazide represents a specialized class of monofunctional reagents used for the site-specific modification of glycoproteins. While often categorized broadly under "crosslinking" reagents, this molecule functions primarily as a labeling agent or blocking group . It possesses a single hydrazide functional group attached to a short polyethylene glycol (PEG)-like spacer (methoxyethoxyacetyl).

The Chemistry of Hydrazide-Aldehyde Ligation

Unlike amine-reactive reagents (e.g., NHS esters) that randomly label lysine residues, hydrazide chemistries offer site-specificity. They target aldehydes —functional groups that are naturally rare in proteins but can be generated specifically on the glycan moieties (carbohydrates) of antibodies and other glycoproteins via mild oxidation.

The reaction proceeds in two stages:[1][2][3]

-

Oxidation: Sodium periodate (

) cleaves cis-diol bonds in carbohydrate residues (e.g., sialic acid, galactose), generating reactive aldehyde groups.[2] -

Ligation: The hydrazide group of 2-(2-Methoxyethoxy)acetohydrazide attacks the aldehyde, forming a hydrazone bond .

-

Stabilization (Optional): The hydrazone linkage is reversible; however, it can be reduced with sodium cyanoborohydride (

) to a stable, irreversible hydrazine bond.

Key Applications

-

Aldehyde Capping/Blocking: Used to quench residual aldehyde groups on surfaces or proteins after a crosslinking procedure to prevent non-specific binding.

-

Solubility Enhancement: The methoxyethoxy tail acts as a "mini-PEG," potentially improving the solubility of hydrophobic proteins without the steric hindrance of large PEG chains.

-

Site-Specific Fc Modification: Targets the heavy chain glycans of IgG antibodies, preserving the antigen-binding capability of the Fab region [1, 2].

Reaction Mechanism Visualization

The following diagram illustrates the chemical pathway from carbohydrate oxidation to stable conjugation.

Figure 1: Mechanism of hydrazide-mediated conjugation to oxidized glycoproteins. The process transitions from transient aldehyde generation to stable covalent linkage.

Comprehensive Protocol

This protocol details the site-specific conjugation of a standard IgG antibody. The conditions are optimized for high efficiency using aniline catalysis , which significantly accelerates hydrazone formation at mildly acidic pH [3].

Materials Required[2][3][4][5][6][7][8]

| Reagent | Specification | Purpose |

| Target Protein | IgG Antibody (1-5 mg/mL) | Substrate for modification. Must be in a non-amine buffer (PBS is acceptable). |

| Crosslinker | 2-(2-Methoxyethoxy)acetohydrazide | The modifying reagent. |

| Oxidizing Agent | Sodium Periodate ( | Generates aldehydes on glycans.[2] |

| Coupling Buffer | 0.1M Sodium Acetate, 0.15M NaCl, pH 5.5 | Optimal pH for hydrazide reactivity. |

| Catalyst | Aniline (Pure) | Accelerates reaction (nucleophilic catalyst). |

| Reducing Agent | Sodium Cyanoborohydride ( | Stabilizes the bond (Optional but recommended). |

| Desalting Column | Zeba™ Spin or PD-10 | Removal of excess periodate. |

Phase 1: Glycan Oxidation

Note: Tris or Glycine buffers must be removed prior to this step as they can interfere with oxidation or subsequent conjugation.

-

Buffer Exchange: Equilibrate the antibody into Coupling Buffer (pH 5.5) using a desalting column or dialysis.

-

Prepare Periodate: Freshly prepare a 100 mM Sodium Periodate stock solution in water. Protect from light.

-

Oxidation Reaction:

-

Add the periodate stock to the antibody solution to a final concentration of 1 mM (mild oxidation, targets sialic acids) or 10 mM (strong oxidation, targets all sugars).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Quench/Clean-up: Immediately pass the oxidized antibody through a desalting column equilibrated with Coupling Buffer to remove excess periodate. Do not skip this step; residual periodate can oxidize the hydrazide reagent.

Phase 2: Conjugation Reaction[1]

-

Prepare Reagent Stock: Dissolve 2-(2-Methoxyethoxy)acetohydrazide in Coupling Buffer or DMSO to a concentration of 50 mM.

-

Add Catalyst (Critical): Prepare a 1M Aniline stock in Coupling Buffer (adjust pH back to 5.5 if necessary). Add aniline to the oxidized antibody solution to a final concentration of 100 mM .

-

Expert Insight: Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which is then rapidly displaced by the hydrazide.[4] This increases yields from <10% to >90% [3].

-

-

Add Reagent: Add the hydrazide reagent to the antibody mixture at a 50-fold molar excess over the protein.

-

Incubation: Incubate for 1-2 hours at room temperature (20-25°C) with gentle mixing.

Phase 3: Stabilization (Reductive Amination)

Perform this step in a fume hood.

-

Add Reductant: Add Sodium Cyanoborohydride (5M stock in 1M NaOH) to the reaction mixture to a final concentration of 50 mM .

-

Incubate: Allow the reaction to proceed for 30 minutes .

-

Purification: Remove excess reagents, aniline, and byproducts using a final desalting column equilibrated with PBS (pH 7.4) or your storage buffer of choice.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for site-specific modification using 2-(2-Methoxyethoxy)acetohydrazide.

Quality Control & Troubleshooting

Verification Methods

-

Mass Spectrometry (ESI-MS): The most definitive method. Look for a mass shift corresponding to the addition of the reagent (MW ~148 Da) minus water (18 Da) per conjugation site.

-

SDS-PAGE: Since this reagent is small (~148 Da), a shift may not be visible on a standard gel. However, running a reducing gel ensures no disulfide scrambling occurred during oxidation.

-

Hydrazide Consumption Assay: If MS is unavailable, quantify residual hydrazides in the supernatant using a TNBS assay (trinitrobenzenesulfonic acid), though this is less accurate for small scales.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | pH too high (> 6.5) | Hydrazide reactions require acidic pH (5.5-6.0) to protonate the carbonyl oxygen. Adjust buffer. |

| Precipitation | Over-oxidation | High concentrations of periodate (>10mM) can damage the protein core. Reduce to 1mM. |

| No Reaction | Residual Periodate | If periodate is not removed before adding the hydrazide, it will oxidize the hydrazide group, destroying it. Ensure thorough desalting. |

| Aggregation | Crosslinking via Schiff Base | Without aniline, aldehydes can react with protein amines (lysines) slowly. Use aniline to direct the reaction toward the hydrazide.[4][5] |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Retrieved October 26, 2023.

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.

-

BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. Retrieved October 26, 2023.

Sources

- 1. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. 改良された固定化および糖タンパク質の結合 | Thermo Fisher Scientific - JP [thermofisher.com]

Synthesis and Application of Novel Schiff Bases from 2-(2-Methoxyethoxy)acetohydrazide: Protocols and Methodologies

An Application Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel Schiff bases derived from 2-(2-Methoxyethoxy)acetohydrazide. Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a flexible and hydrophilic 2-(2-methoxyethoxy) moiety offers a promising strategy to modulate the physicochemical properties and pharmacological profile of new chemical entities. This document outlines the synthesis of the hydrazide precursor, the subsequent condensation reaction to form Schiff bases, detailed characterization methodologies, and a discussion of their potential applications in drug discovery.

Scientific Foundation and Rationale

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone.[4] When a hydrazide is used in place of a simple amine, the resulting compounds are a specific class of Schiff bases known as hydrazones. These hydrazone derivatives are of particular interest due to their extensive pharmacological potential and their ability to act as versatile ligands for metal complexation, which can further enhance their biological activity.[5][6]

The foundational reaction is a nucleophilic addition-elimination process. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).[7] The presence of the amide-like structure and the flexible ether linkage in the 2-(2-Methoxyethoxy)acetohydrazide backbone provides unique hydrogen bonding capabilities and solubility characteristics, making its derivatives attractive for drug design.

Mechanism of Formation

The reaction proceeds in two main stages, often catalyzed by a small amount of acid which serves to activate the carbonyl group of the aldehyde toward nucleophilic attack.

-

Nucleophilic Attack: The terminal amine of the hydrazide attacks the carbonyl carbon of the aldehyde.

-

Dehydration: The resulting unstable carbinolamine (hemiaminal) intermediate undergoes dehydration to form the stable Schiff base (hydrazone).

Caption: Figure 1: Mechanism of Schiff Base Formation

Experimental Protocols

This section provides the necessary protocols for synthesizing the hydrazide precursor and the target Schiff bases.

Protocol 1: Synthesis of 2-(2-Methoxyethoxy)acetohydrazide

The synthesis of the hydrazide starting material is a prerequisite for Schiff base formation. It is efficiently prepared by the hydrazinolysis of the corresponding ester, ethyl 2-(2-methoxyethoxy)acetate. This method is analogous to established procedures for similar acetohydrazides.[8][9]

Materials:

-

Ethyl 2-(2-methoxyethoxy)acetate

-

Hydrazine hydrate (80–99% solution)

-

Absolute Ethanol

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and hotplate

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Step-by-Step Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-(2-methoxyethoxy)acetate (0.1 mol) in 100 mL of absolute ethanol.

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (0.2 mol, 2 equivalents) to the solution. An excess of hydrazine is used to ensure the complete conversion of the ester.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

-

Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Product Precipitation: After completion, remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30-60 minutes to facilitate the precipitation of the solid hydrazide product.

-

Isolation and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold ethanol (15 mL each) to remove unreacted hydrazine hydrate and other impurities.

-

Drying: Dry the purified 2-(2-Methoxyethoxy)acetohydrazide in a vacuum oven at 40-50°C to a constant weight. Store the product in a desiccator.

Protocol 2: General Synthesis of Schiff Bases from 2-(2-Methoxyethoxy)acetohydrazide

This protocol describes a general and robust method for the condensation of the synthesized hydrazide with various aromatic aldehydes.[6][10]

Materials:

-

2-(2-Methoxyethoxy)acetohydrazide (from Protocol 1)

-

Substituted or non-substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard reflux apparatus

-

Magnetic stirrer and hotplate

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-(2-Methoxyethoxy)acetohydrazide (0.01 mol) in 30 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.

-

Aldehyde Addition: To this solution, add an equimolar amount (0.01 mol) of the selected aromatic aldehyde.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours with vigorous stirring. Monitor the reaction's progress by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will typically precipitate as a crystalline solid. Cooling in an ice bath can enhance precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

Drying and Purification: Dry the product in a vacuum oven. If necessary, the Schiff base can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a high-purity final product.

Caption: Figure 2: General Experimental Workflow

Data Presentation and Characterization

The synthesized Schiff bases should be characterized thoroughly to confirm their structure and purity. The following table provides representative examples of potential products.

| Entry | Aldehyde Reactant | Product Structure | Expected Yield (%) | Expected M.P. (°C) |

| 1 | Benzaldehyde | N'-(phenylmethylidene)-2-(2-methoxyethoxy)acetohydrazide | 80-90 | 115-120 |

| 2 | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(2-methoxyethoxy)acetohydrazide | 85-95 | 140-145 |

| 3 | 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-2-(2-methoxyethoxy)acetohydrazide | 80-90 | 160-165 |

| 4 | 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-(2-methoxyethoxy)acetohydrazide | 85-95 | 175-180 |

| 5 | 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-2-(2-methoxyethoxy)acetohydrazide | 75-85 | 130-135 |

| Note: Yields and melting points are estimated based on analogous reactions reported in the literature and will vary based on specific experimental conditions. |

Spectroscopic Validation

-

FT-IR Spectroscopy: Successful Schiff base formation is confirmed by the appearance of a strong absorption band in the 1610-1650 cm⁻¹ region, corresponding to the C=N (azomethine) stretching vibration. Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) should be absent. The amide C=O stretch from the hydrazide moiety will be present around 1660-1680 cm⁻¹, and the N-H stretch will appear as a sharp peak around 3100-3300 cm⁻¹.

-

¹H-NMR Spectroscopy: The key diagnostic signal for the Schiff base product is a singlet in the δ 8.0-9.0 ppm range, which corresponds to the azomethine proton (-N=CH-).[6] The amide proton (-C(O)NH-) typically appears as a broad singlet further downfield (δ 10.0-12.0 ppm). Signals corresponding to the 2-(2-methoxyethoxy) group (e.g., -OCH₃ at ~δ 3.3 ppm, -OCH₂CH₂O- at ~δ 3.5-3.7 ppm, and -OCH₂C(O)- at ~δ 4.5-4.7 ppm) and the aromatic protons of the aldehyde will also be present.

-

Mass Spectrometry: Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The spectrum should display a clear molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated mass of the target Schiff base.

Applications in Drug Development

The structural motif of hydrazone-based Schiff bases is a privileged scaffold in medicinal chemistry.[6] The azomethine linkage is critical for a wide range of biological activities.[1] Derivatives are known to exhibit potent:

-

Antimicrobial and Antifungal Activity: The imine group can interfere with microbial cell processes.[5]

-

Anticancer Properties: Many Schiff bases have demonstrated cytotoxicity against various cancer cell lines.[3]

-

Anti-inflammatory and Analgesic Effects: These compounds can modulate inflammatory pathways.[2]

-

Antioxidant Potential: The phenolic and hydrazone moieties can act as radical scavengers.[1]

The introduction of the 2-(2-methoxyethoxy) group is a rational design strategy to improve the "drug-likeness" of these compounds by enhancing aqueous solubility and potentially improving pharmacokinetic profiles. These novel derivatives serve as excellent starting points for further optimization and structure-activity relationship (SAR) studies.

References

-

ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved February 15, 2026, from [Link]

- shuo, C. (2024). Schiff Bases: Versatile Ligands with Promising Biological and Industrial Applications. Journal of Organic & Inorganic Chemistry, 10(4), 99.

- Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Drug Designing, 5(2).

- GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215.

- Mohamed, G. G., et al. (n.d.).

- GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215.

- Stilinović, V., et al. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC.

- RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry.

- Khan, K. M., et al. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 19(9), 13938-13955.

-

Science.gov. (n.d.). hydrazone schiff base: Topics by Science.gov. Retrieved February 15, 2026, from [Link]

- Al Zoubi, W. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing.

- Faye, F., et al. (2021). Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. Science Publishing Group.

- RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry.

- RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry.

- University of Babylon Private CDN. (2015). Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 627-635.

- CHEM 407 - Carbohydrate Chemistry. (2017, February 9).

- Academic Journal of Chemistry. (n.d.). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph.

- ResearchGate. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 03(03), 73-95.

- Adnan, D. (2013). Synthesis And Characterization Of Schiff Bases Derived From Acetylacetone And Their Theoretical Study. International Journal of ChemTech Research, 5(1), 204-209.

- ResearchGate. (2019). Synthesis, Characterization, and Antibacterial Activity of the Schiff Base derived from P-Toluic hydrazide and 2-hydroxy-4-methoxy Acetophenone (HMAPPTH Ligand) and their Mn (II), Co (II), Ni (II) and Cu (II) Complexes.

- Journal of Scientific and Innovative Research. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some new Schiff bases of 2-oxonaphtho[2,1-b][2]oxazine.

- RASĀYAN Journal of Chemistry. (2021). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM 3-ETHOXYSALICYLALDEHYDE AND P-TOLU. RASĀYAN J. Chem., 14(2), 1316-1321.

Sources

- 1. PubChemLite - 2-(2-methoxyethoxy)acetohydrazide (C5H12N2O3) [pubchemlite.lcsb.uni.lu]

- 2. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - Google Patents [patents.google.com]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol [webbook.nist.gov]

- 6. 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | CID 580001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N'-(2-METHOXYBENZYLIDENE)-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-(2-Ethoxyphenoxy)acetohydrazide | C10H14N2O3 | CID 676790 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Mastering the Amide Coupling of 2-(2-Methoxyethoxy)acetohydrazide with Carboxylic Acids

Introduction: The Significance of the Hydrazide-Carboxylic Acid Linkage

The formation of a stable amide bond between a hydrazide and a carboxylic acid is a cornerstone reaction in modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug development. 2-(2-Methoxyethoxy)acetohydrazide is a versatile building block, featuring a hydrophilic polyethylene glycol (PEG)-like tail and a reactive hydrazide functional group. Coupling this moiety to various carboxylic acids—which may be part of small molecules, linkers, or larger biomolecules—enables the synthesis of novel conjugates, prodrugs, and hydrazone-based linkers for antibody-drug conjugates (ADCs).[1]

This guide provides a comprehensive overview of the critical parameters, mechanistic underpinnings, and detailed protocols for successfully coupling 2-(2-Methoxyethoxy)acetohydrazide with carboxylic acids. We will explore the causality behind experimental choices, moving beyond a simple recitation of steps to empower researchers with the knowledge to troubleshoot and adapt these methods for their specific molecular targets.

The Core Mechanism: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and a hydrazide is generally too slow to be practical. The fundamental principle of this coupling reaction, therefore, revolves around the in situ activation of the carboxylic acid's carboxyl group to transform the hydroxyl into a better leaving group. This creates a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

The overall workflow can be visualized as a three-stage process: Activation, Nucleophilic Attack, and Product Formation.

Caption: Mechanism of carboxylic acid activation using EDC/HOBt.

The Uronium Salt Pathway: HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation coupling reagent prized for its efficiency and low racemization rates. [2][3]In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. [2][4]The 7-aza-benzotriazole (HOAt) moiety is superior to HOBt in accelerating the reaction and suppressing side reactions, making HATU the reagent of choice for difficult couplings, such as those involving sterically hindered acids or electron-deficient amines. [2][4][3]

Caption: Mechanism of carboxylic acid activation using HATU.

Protocol I: General Coupling via EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids. The key is the pre-activation of the carboxylic acid before the addition of the hydrazide.

Reagents and Stoichiometry

| Reagent | Equivalents | Rationale |

| Carboxylic Acid | 1.0 | Limiting Reagent |

| 2-(2-Methoxyethoxy)acetohydrazide | 1.0 - 1.2 | A slight excess can drive the reaction to completion. |

| EDC·HCl | 1.2 - 1.5 | Excess ensures full activation of the carboxylic acid. |

| HOBt | 1.2 - 1.5 | Equimolar to EDC to efficiently trap the reactive intermediate and suppress racemization. [5][6] |

| DIPEA or Et₃N (optional) | 1.0 - 2.0 | Only required if the carboxylic acid or hydrazide is used as a salt (e.g., HCl or TFA salt) to liberate the free base. |

| Solvent (DMF or DCM) | 10-20 mL/g | Must be anhydrous to prevent hydrolysis of intermediates. DMF is preferred for solubility. |

Step-by-Step Methodology

-

Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

-

Activation: Stir the solution at 0 °C (ice bath) for 15-30 minutes. This is the "pre-activation" step.

-

Hydrazide Addition: Dissolve 2-(2-Methoxyethoxy)acetohydrazide (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. If a base is required, it can be added at this stage.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up:

-

Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine. [7] * The water-soluble EDC-urea byproduct will be removed during these aqueous washes. [5][8]7. Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (typically using a gradient of EtOAc in Hexanes or MeOH in DCM) or recrystallization. [9]

-

Protocol II: High-Efficiency Coupling via HATU

This protocol is recommended for sterically hindered substrates, electron-deficient partners, or when speed and yield are paramount.

Reagents and Stoichiometry

| Reagent | Equivalents | Rationale |

| Carboxylic Acid | 1.0 | Limiting Reagent |

| 2-(2-Methoxyethoxy)acetohydrazide | 1.0 - 1.2 | A slight excess helps ensure complete consumption of the valuable activated ester. |

| HATU | 1.1 - 1.2 | A slight excess relative to the acid ensures rapid and complete activation. [8] |

| DIPEA | 2.0 - 3.0 | A non-nucleophilic base is essential to deprotonate the acid and neutralize the generated HOAt without competing in the reaction. [4][8] |

| Solvent (DMF or NMP) | 10-20 mL/g | Anhydrous polar aprotic solvents are required. [4] |

Step-by-Step Methodology

-

Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 1-2 minutes.

-

Hydrazide Addition: Add a solution of 2-(2-Methoxyethoxy)acetohydrazide (1.1 eq.) in DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Couplings with HATU are often rapid, typically completing in 30-90 minutes. [3]5. Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine to remove DMF, excess base, and byproducts.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

Troubleshooting and Mechanistic Insights

| Problem | Potential Cause | Solution / Rationale |

| Low or No Product Formation | Inactive reagents due to moisture. | Use anhydrous solvents and fresh reagents. HATU is particularly moisture-sensitive. [3] |

| Insufficient activation. | Increase the equivalents of the coupling reagent and/or extend the pre-activation time for the EDC/HOBt method. | |

| Sterically hindered substrate. | Switch from EDC/HOBt to a more powerful reagent like HATU. [3][10] | |

| Racemization of Chiral Center | O-acylisourea intermediate is too long-lived (EDC method). | Ensure an adequate amount of HOBt or Oxyma is used. [5][11][6]Running the reaction at a lower temperature (0 °C) can also help. [11] |

| Multiple Spots on TLC (Side Products) | N-acylurea formation with carbodiimides. | This stable byproduct forms from rearrangement of the O-acylisourea. [11]Using HOBt minimizes this by trapping the intermediate. |

| Guanidinium capping of the hydrazide. | Occurs when excess HATU/HBTU is used. [5][3]Avoid using a large excess of the uronium salt; 1.1-1.2 equivalents is usually sufficient. | |

| Difficult Purification | Dicyclohexylurea (DCU) byproduct from DCC. | If DCC was used, much of the DCU can be removed by filtration as it is insoluble in many organic solvents. [5]To avoid this, use EDC or DIC. |

References

- Aapptec Peptides. (n.d.). Coupling Reagents.

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]

-

OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow | Request PDF. Retrieved from [Link]

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2025). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

-

ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. Retrieved from [Link]

-

ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

- Google Patents. (n.d.). US4963232A - Process for producing a purified hydrazine hydrate.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

-

Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 3. chempep.com [chempep.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

Use of 2-(2-Methoxyethoxy)acetohydrazide in metal-organic framework (MOF) synthesis

Application Note: Strategic Utilization of 2-(2-Methoxyethoxy)acetohydrazide in Metal-Organic Framework (MOF) Surface Engineering

Part 1: Executive Summary & Chemical Logic

The Challenge: Native Metal-Organic Frameworks (MOFs) often suffer from two critical limitations in biological applications:

-

Rapid Opsonization: Hydrophobic surfaces trigger immune clearance before the MOF reaches its target.

-

Uncontrolled Burst Release: Large, open pores release drug payloads prematurely.

The Solution: 2-(2-Methoxyethoxy)acetohydrazide (MEAH) serves as a precision tool for Post-Synthetic Modification (PSM) . Unlike generic PEG chains which can be sterically hindering and difficult to quantify, MEAH offers a short, defined "oligo-ether" tail.

Mechanism of Action:

The hydrazide motif (

Part 2: Chemical Reaction Pathway

The following diagram illustrates the specific conjugation pathway. The reaction exploits the condensation of the hydrazide with a pendant aldehyde on the MOF linker (typically Imidazole-2-carboxaldehyde in ZIF-90).

Figure 1: Covalent conjugation pathway converting surface aldehydes to acylhydrazone-tethered ether tails.

Part 3: Experimental Protocols

Protocol A: Preparation of the Substrate (ZIF-90)

Note: If you already have ZIF-90 or UiO-66-CHO, skip to Protocol B.

Reagents:

-

Zinc Nitrate Hexahydrate (

) -

Imidazole-2-carboxaldehyde (ICA)

-

DMF (N,N-Dimethylformamide)

Step-by-Step:

-

Dissolution: Dissolve 1.48 g of

in 50 mL DMF. In a separate beaker, dissolve 1.92 g of ICA in 50 mL DMF. -

Nucleation: Rapidly pour the ligand solution into the metal solution under vigorous stirring (800 RPM) at 60°C.

-

Growth: Tightly cap the vessel and incubate at 80°C for 24 hours.

-

Purification: Centrifuge (8000 rpm, 10 min). Wash 3x with DMF and 3x with Methanol to remove unreacted precursors.

-

Activation: Vacuum dry at 80°C overnight.

Protocol B: Post-Synthetic Modification with 2-(2-Methoxyethoxy)acetohydrazide

This is the core protocol for utilizing the topic molecule.

Reagents:

-

Activated ZIF-90 (from Protocol A)

-

2-(2-Methoxyethoxy)acetohydrazide (MEAH)

-

Anhydrous Methanol

-

Acetic Acid (Glacial)

Workflow:

-

Suspension: Disperse 100 mg of activated ZIF-90 in 20 mL of anhydrous methanol. Sonicate for 15 minutes to ensure a monodisperse suspension.

-

Reagent Addition: Add 200 mg of MEAH (approx. 5-fold molar excess relative to surface aldehydes) to the suspension.

-

Catalysis: Add 10

of glacial acetic acid. The acid catalyzes the protonation of the carbonyl oxygen, accelerating nucleophilic attack by the hydrazide. -

Reaction: Reflux the mixture at 65°C for 24 hours under mild stirring.

-